molecular formula C12H27NO B13196370 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol

Katalognummer: B13196370
Molekulargewicht: 201.35 g/mol
InChI-Schlüssel: ZCEPAOWNMKAABC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol is an organic compound with a complex structure that includes both an alcohol and an amine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-2-amine with 4-methyl-2-pentanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-pentanone or 4-methylpentanal.

    Reduction: Formation of a more saturated amine derivative.

    Substitution: Formation of various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-pentanol: A related compound with similar structural features but lacking the amine group.

    4-Methylpentan-2-amine: Another related compound that contains the amine group but lacks the alcohol functionality.

Uniqueness

4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol is unique due to the presence of both an alcohol and an amine group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H27NO

Molekulargewicht

201.35 g/mol

IUPAC-Name

4-methyl-2-(4-methylpentan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-9(2)6-11(5)13-12(8-14)7-10(3)4/h9-14H,6-8H2,1-5H3

InChI-Schlüssel

ZCEPAOWNMKAABC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)NC(CC(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.